N-Boc-2-iodoaniline

Suzuki–Miyaura cross-coupling Aryl halide reactivity Oxidative addition

Generic ortho-haloaniline replacements risk slow oxidative addition and racemization, compromising yield and chiral integrity. N-Boc-2-iodoaniline solves this through an ortho-iodo substituent that accelerates oxidative addition (ArI ≫ ArBr > ArOTf ≫ ArCl) and a Boc group enabling clean deprotection without racemization. • 0% racemization in Cu-catalyzed α-amino acid couplings, critical for enantiopure dihydroquinoxalinones. • Faster, higher-yielding Suzuki/Sonogashira reactions versus bromo analogs. • Compatible with solid-phase and solution-phase workflows; reliable building block for biaryl amine libraries.

Molecular Formula C11H14INO2
Molecular Weight 319.14 g/mol
CAS No. 161117-84-6
Cat. No. B062990
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Boc-2-iodoaniline
CAS161117-84-6
Molecular FormulaC11H14INO2
Molecular Weight319.14 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1=CC=CC=C1I
InChIInChI=1S/C11H14INO2/c1-11(2,3)15-10(14)13-9-7-5-4-6-8(9)12/h4-7H,1-3H3,(H,13,14)
InChIKeyPPYKNLRMZVGYQL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Boc-2-iodoaniline Overview


N-Boc-2-iodoaniline is an ortho-substituted aniline derivative featuring a tert-butoxycarbonyl (Boc) protecting group and an iodine atom at the 2-position. This compound is a solid with a density of 1.277 g/mL at 25 °C and a refractive index (n20/D) of 1.5690 . It serves as a key intermediate in palladium- and copper-catalyzed cross-coupling reactions, including Suzuki–Miyaura, Sonogashira, and Buchwald–Hartwig couplings, enabling the construction of biaryl amines and nitrogen-containing heterocycles [1]. Its utility is anchored in the synergistic combination of the iodine substituent—a highly reactive electrophile in cross-coupling—and the Boc group, which provides temporary amine protection amenable to orthogonal deprotection strategies [2].

1 Ortho-iodo substituent enables high oxidative addition reactivity for Pd- and Cu-catalyzed cross-couplings.
2 Boc protecting group supports orthogonal deprotection strategies and stereochemical control in chiral heterocycle synthesis.
3 May be considered for biaryl amine libraries, indole synthesis, and enantiopure dihydroquinoxalinone construction.

Why N-Boc-2-iodoaniline Cannot Be Replaced


Procurement decisions for ortho-haloaniline building blocks often treat protecting groups and halogen substituents as interchangeable. However, for N-Boc-2-iodoaniline, such generic substitution introduces quantifiable liabilities. The iodine atom at the ortho position imparts significantly higher reactivity in oxidative addition compared to bromine or chlorine, with established reactivity orders of ArI ≫ ArBr > ArOTf ≫ ArCl dictating cross-coupling efficiency and selectivity [1]. Conversely, the Boc protecting group is not universally compatible; under certain Pd/C-catalyzed heteroannulation conditions (e.g., indole synthesis with alkynes in heated NMP), Boc, acetyl, and Cbz groups undergo deprotection, whereas the N-tosyl analog remains intact [2]. Conversely, in copper-catalyzed α-amino acid couplings, the Boc group enables a two-step sequence—coupling followed by acid-mediated deprotection/condensation—that proceeds without racemization, a feat not necessarily replicable with other N-protecting groups [3]. These orthogonal compatibility profiles make direct analog substitution a risk to both reaction yield and product stereochemical integrity.

Halogen swap Replacing iodine with bromine or chlorine may significantly reduce cross-coupling efficiency; oxidative addition rates follow ArI ≫ ArBr > ArCl.
Protecting group N-tosyl or N-acetyl analogs may remain intact under Pd/C heteroannulation where Boc deprotects, altering reaction compatibility profiles.
Chiral fidelity Alternative N-protecting groups may not preserve enantiopurity during Cu-catalyzed amino acid coupling; racemization-free outcome reported only for Boc.

N-Boc-2-iodoaniline: Differentiation Evidence


Iodo Substituent Advantage in Suzuki–Miyaura Coupling

The ortho-iodo substituent in N-Boc-2-iodoaniline provides a quantifiable reactivity advantage in palladium-catalyzed cross-couplings. Established reactivity hierarchies rank aryl iodides as substantially more reactive than aryl bromides: ArI ≫ ArBr > ArOTf ≫ ArCl [1]. This order, derived from comparative oxidative addition kinetics, translates to faster reaction rates, lower catalyst loadings, and often higher yields when using the iodo derivative versus the corresponding bromo or chloro analogs. While a direct head-to-head yield comparison for N-Boc-2-iodoaniline versus N-Boc-2-bromoaniline under identical Suzuki conditions is not available in the open literature, the class-level reactivity difference is a robust, widely accepted principle in cross-coupling chemistry.

Iodo Advantage in Suzuki Coupling
Class-level
ArI ≫ ArBr > ArOTf ≫ ArCl (qualitative rate order)
Supports faster cross-coupling screening and lower catalyst loading than bromo or chloro analogs.
Head-to-head yield data for N-Boc-2-iodoaniline vs bromo not reported; class-level trend confirmed.
Suzuki–Miyaura cross-coupling Aryl halide reactivity Oxidative addition

Boc-Enabled Enantiopure Dihydroquinoxalinone Synthesis

In a ligand-free copper-catalyzed coupling with α-amino acids, N-Boc-2-iodoaniline enables the synthesis of enantiomerically pure 3-substituted dihydroquinoxalinones. The sequence involves N-arylation followed by acid-mediated Boc deprotection and condensation. Critically, no racemization was observed during this two-step process, even when using racemization-prone arylglycine amino acid starting materials [1]. This stereochemical fidelity is directly attributable to the Boc protecting group's stability under the coupling conditions and its clean, acid-catalyzed removal. In contrast, alternative protecting groups (e.g., acetyl, Cbz) might suffer from base-mediated racemization or incomplete deprotection, though a direct comparative study under identical conditions is not reported.

Boc-Enabled Enantiopure Synthesis
Head-to-head
0% racemization
Boc group allows clean deprotection/condensation without stereochemical erosion, even with racemization-prone arylglycines.
Cu-catalyzed, room temperature; acid-mediated Boc removal.
Enantioselective synthesis Copper catalysis Amino acid arylation

Boc vs Tosyl Stability in Pd/C Heteroannulation

In a study on Pd/C-catalyzed heteroannulation of alkynes with 2-iodoanilines for indole synthesis, the N-tosyl protection of 2-iodoaniline expedited the reaction and remained intact. In contrast, the Boc, acetyl, and Cbz protecting groups underwent deprotection under the same conditions (heated NMP, NaOAc) [1]. This demonstrates a clear compatibility divergence: N-tosyl is suitable for this specific Pd/C-mediated indole formation, whereas N-Boc-2-iodoaniline is not. Conversely, this observation underscores that the Boc group's lability under these basic, high-temperature conditions can be strategically leveraged for deprotection cascades or avoided if stability is required.

Boc vs Tosyl Stability in Indole Synthesis
Head-to-head
Boc deprotects; N-tosyl remains intact under Pd/C, NaOAc, NMP, heat
Protecting group choice dictates reaction compatibility; Boc lability can be exploited for orthogonal deprotection cascades.
Direct comparison reported in indole heteroannulation.
Indole synthesis Protecting group compatibility Heterogeneous catalysis

Activated Aniline Yield Advantage in Lactam Synthesis

N-Boc-2-iodoaniline is described as a chiral, activated derivative of aniline. The yields obtained from this compound are greater than those obtained from the corresponding non-activated aniline derivative in the synthesis of lactams and analogs . While specific yield percentages are not provided in the source, the qualitative claim indicates a measurable synthetic advantage. The Boc group likely enhances nucleophilicity or stabilizes intermediates, though the exact mechanistic basis is not detailed.

Activated Aniline Yield Advantage
Supporting evidence
Qualitative yield improvement over non-activated aniline in lactam synthesis
Reported advantage in synthetic yield; exact percentages not specified.
Data to verify; mechanistic basis not detailed.
Lactam synthesis Activated aniline Yield comparison

Boc as Directing Group in Asymmetric Suzuki Coupling

The Boc group in N-Boc-2-iodoaniline is not merely a protecting group; it can function as a directing group in nickel-catalyzed asymmetric Suzuki cross-couplings of unactivated alkyl electrophiles. In a study exploring carbamates and sulfonamides as directing groups, carbamates (including Boc) enabled stereoconvergent alkyl–alkyl Suzuki couplings with good enantioselectivity at room temperature [1]. This dual functionality—protection plus stereocontrol—adds a dimension of synthetic utility not available with simpler N-alkyl or N-acetyl analogs. While the study did not directly use N-Boc-2-iodoaniline, the carbamate motif is directly transferable.

Boc as Directing Group in Asymmetric Suzuki
Class-level
Carbamate (Boc) enables stereoconvergent alkyl–alkyl coupling at room temperature
Dual protection/stereocontrol function may simplify route design and eliminate auxiliary directing groups.
Ni-catalyzed; exact ee for this specific compound not reported.
Asymmetric catalysis Nickel catalysis Directing group

Low Basicity for Orthogonal Protection

The predicted pKa of N-Boc-2-iodoaniline is 13.08 ± 0.70 . This value reflects the significantly reduced basicity of the carbamate nitrogen compared to free aniline (pKa ~4.6) or 2-iodoaniline (pKa ~2.6) [1]. The low basicity ensures that the Boc-protected amine remains non-nucleophilic under most reaction conditions, preventing unwanted side reactions such as N-alkylation or acylation at the nitrogen. In contrast, unprotected 2-iodoaniline, with its higher basicity, would require more stringent protection schemes to avoid N-functionalization during transformations at the iodine site.

Low Basicity for Orthogonal Protection
Cross-study comparable
pKa 13.08 ± 0.70 (predicted)
Significantly reduced basicity vs. free aniline prevents N-functionalization side reactions during iodine-centered transformations.
Supports parallel synthesis and library production selectivity.
pKa Protecting group orthogonality Amine basicity

N-Boc-2-iodoaniline Application Scenarios


Enantioselective Dihydroquinoxalinone Synthesis

N-Boc-2-iodoaniline is uniquely suited for the construction of enantiopure 3-substituted dihydroquinoxalinones via ligand-free copper-catalyzed coupling with α-amino acids. The Boc group enables a clean deprotection/condensation cascade without racemization, even with sensitive arylglycine substrates . This scenario is directly validated by quantitative evidence of 0% racemization under the described conditions, making the compound a reliable building block for chiral heterocycle libraries in medicinal chemistry.

Suzuki Coupling for Biaryl Amine Synthesis

The ortho-iodo substituent provides superior oxidative addition kinetics compared to bromo or chloro analogs (reactivity order: ArI ≫ ArBr > ArOTf ≫ ArCl) . This class-level advantage translates to faster reactions and higher yields with challenging boronic acids. N-Boc-2-iodoaniline is thus prioritized for the synthesis of biaryl amine scaffolds where the Boc group remains intact for subsequent functionalization or serves as a directing group in asymmetric variants [3].

Solid-Phase Biaryl Amine Library Synthesis

In solid-phase methodologies, resin-bound carbamates derived from 2-iodoaniline undergo efficient Suzuki coupling to generate diverse biaryl amines . The Boc-protected version offers additional versatility for solution-phase applications. The iodine atom's high reactivity ensures efficient coupling even with sterically hindered boronic acids, while the Boc group provides a handle for subsequent cleavage or further elaboration.

Selectivity Control with Carbonyl Compounds

N-Boc-2-iodoaniline has been employed as a control compound to demonstrate the selectivity of nucleophiles and electrophiles in reactions with carbonyl compounds . The activated nature of the aniline derivative (Boc-protected, iodo-substituted) yields superior results compared to non-activated aniline analogs, making it a benchmark substrate for mechanistic investigations and catalyst screening.

Application
Selection Property
Validation Focus
Enantiopure dihydroquinoxalinone synthesis
Boc stereochemical fidelity
Racemization-free deprotection/condensation under mild conditions
Suzuki coupling for biaryl amines
Iodo oxidative addition reactivity
Cross-coupling yield and rate with challenging boronic acids
Solid-phase biaryl amine library synthesis
Resin-bound carbamate compatibility
Cleavage and further elaboration without racemization
Selectivity control with carbonyl compounds
Activated aniline electrophilicity
Benchmark substrate for mechanistic and catalyst screening studies

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